Hydroxymethyl Clenbuterol-d6
Description
Significance of Stable Isotope Labeling in Quantitative Analysis
Stable isotope labeling is a powerful technique used to improve the accuracy and reliability of quantitative analyses, especially when using mass spectrometry. royalsocietypublishing.orgnih.gov In a typical analytical workflow, samples undergo several preparation steps, such as extraction and purification, which can lead to variability and loss of the target analyte. scioninstruments.com By adding a known amount of a stable isotope-labeled internal standard, such as a deuterated compound, to the sample at the beginning of the process, any losses or variations that occur during sample preparation will affect both the analyte and the internal standard equally. scioninstruments.comclearsynth.com
When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratio. washington.edu The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte in the original sample. clearsynth.com This method, known as isotope dilution mass spectrometry, effectively corrects for matrix effects, which are interferences from other components in the sample that can suppress or enhance the analyte's signal. scioninstruments.comclearsynth.com
The key advantages of using stable isotope-labeled internal standards include:
Improved Accuracy and Precision: They compensate for variations in sample preparation and instrument response. scioninstruments.comclearsynth.com
Correction for Matrix Effects: They help to mitigate the influence of other substances in the sample on the analytical signal. scioninstruments.com
Enhanced Reliability: The use of these standards leads to more robust and reproducible analytical methods. nih.gov
While stable isotope-labeled standards are highly effective, it's important to note that in some cases, particularly with deuterium-labeled compounds, there can be slight differences in retention times during chromatography compared to the non-labeled analyte. nih.govscispace.com However, for most applications, their benefits far outweigh these minor considerations.
Overview of Hydroxymethyl Clenbuterol-d6 in Research Contexts
This compound is the deuterium-labeled version of Hydroxymethyl Clenbuterol (B1669167). lgcstandards.com It serves as an ideal internal standard for the quantitative analysis of Hydroxymethyl Clenbuterol in various research and regulatory settings. lcms.cz Hydroxymethyl Clenbuterol is a metabolite of Clenbuterol, a beta-adrenergic agonist. nih.gov The parent compound, Clenbuterol, has been a subject of interest in animal studies and, due to its potential for misuse, in anti-doping control and food safety analysis. tandfonline.comresearchgate.netresearchgate.net
In these contexts, highly sensitive and specific analytical methods are required to detect and quantify residues of Clenbuterol and its metabolites. lcms.czcapes.gov.br Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for this purpose. lcms.czcapes.gov.br The inclusion of this compound as an internal standard in these LC-MS/MS methods is crucial for ensuring the accuracy and reliability of the results. lcms.cz It allows laboratories to confidently determine the concentration of Hydroxymethyl Clenbuterol in complex matrices such as urine, tissue, and feed. lcms.cztandfonline.comcapes.gov.br
The chemical properties of this compound are presented in the table below:
| Property | Value |
| Synonyms | 4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol lgcstandards.com |
| Molecular Formula | C12H12D6Cl2N2O2 lgcstandards.com |
| Molecular Weight | 299.23 lgcstandards.com |
| CAS Number | 1346601-00-0 lgcstandards.com |
| Unlabeled CAS Number | 38339-18-3 lgcstandards.com |
| Purity | >95% (HPLC) lgcstandards.com |
| Isotope Labeling | Deuterium (B1214612) lgcstandards.com |
Properties
CAS No. |
1346601-00-0 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
299.225 |
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |
InChI Key |
BWURCANZQUYPLR-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Synonyms |
4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol; NA 1141-d6; HMCBT-d6; |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Hydroxymethyl Clenbuterol D6
Deuterium (B1214612) Incorporation Strategies
The strategic incorporation of deuterium into the Hydroxymethyl Clenbuterol (B1669167) molecule is a critical aspect of its synthesis. The "-d6" designation indicates that six hydrogen atoms have been replaced by deuterium. lgcstandards.com These substitutions are typically made at positions that are metabolically stable to prevent in-source exchange of deuterium for hydrogen during analysis, which could compromise the accuracy of quantification. sigmaaldrich.com
Common strategies for introducing deuterium into molecules like Hydroxymethyl Clenbuterol-d6 involve using deuterated reagents during the synthesis process. For the tert-butyl group, a common site for deuteration in clenbuterol analogues, a method involves the reaction with D9-tert-butylamine. google.com Another approach is the use of sodium borodeuteride (NaBD₄) for the reduction of a ketone precursor, which introduces deuterium at the benzylic position.
Precursor Compound Selection for Labeled Synthesis
The synthesis of this compound begins with the selection of appropriate precursor compounds. A common precursor for the synthesis of clenbuterol and its analogues is 4-amino-α-bromo-3,5-dichloroacetophenone. google.com This compound can then react with a deuterated amine, such as D9-tert-butylamine, to introduce the labeled alkyl group. google.com
Another key precursor is 4-amino-3,5-dichloro-α-tert-butylaminoacetophenone, which can be reduced to form the clenbuterol structure. iaea.orgresearchgate.net For the synthesis of the "hydroxymethyl" variant, a precursor with the hydroxymethyl group already in place or a protecting group that can be later converted to a hydroxymethyl group would be necessary.
Chemical Derivatization Techniques for Enhanced Analytical Detection
To improve the detection of clenbuterol and its metabolites in analytical methods like high-performance liquid chromatography (HPLC), chemical derivatization is often employed. oup.com This process involves reacting the analyte with a reagent to form a derivative with more favorable detection properties, such as enhanced UV absorbance or fluorescence.
One common derivatization technique for primary amines like clenbuterol involves diazotization followed by coupling with a chromophoric or fluorophoric agent. For example, the primary aromatic amine group of clenbuterol can be diazotized with sodium nitrite (B80452) and then coupled with reagents like N-(1-Naphthyl)ethylenediamine to produce a colored azo compound that can be detected spectrophotometrically. google.comnih.govgoogle.com Another method utilizes o-phthalaldehyde (B127526) in the presence of a thiol, such as 2-mercaptoethanol, to form a fluorescent derivative. nih.gov
These derivatization techniques increase the sensitivity and selectivity of the analytical method, allowing for the detection of low concentrations of the analyte in complex matrices.
Isotopic Purity Assessment in Deuterated Standards
Ensuring the isotopic purity of deuterated standards like this compound is paramount for their use in quantitative analysis. lgcstandards.com The isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.
High-resolution mass spectrometry (HR-MS) is a primary technique for assessing isotopic purity. nih.govrsc.org By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the different isotopologues (molecules with varying numbers of deuterium atoms) can be determined. nih.gov This allows for the calculation of the percentage of the desired deuterated compound (e.g., the d6 species) and the levels of lower-deuterated and unlabeled species. cerilliant.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the positions of the deuterium labels and assessing isotopic purity. rsc.org The absence of signals at specific chemical shifts in the ¹H NMR spectrum, corresponding to the deuterated positions, confirms successful labeling.
The combination of HR-MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the deuterated standard, ensuring its suitability for use in quantitative assays. rsc.org
Interactive Data Table: Isotopic Purity Analysis
| Analytical Technique | Information Provided | Key Metrics |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the distribution of isotopologues. | % Isotopic Purity, Relative Abundance of d0-dn ions. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the location of deuterium labels and structural integrity. | Chemical Shift, Signal Integration. rsc.org |
Advanced Analytical Methodologies for Hydroxymethyl Clenbuterol D6
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for detecting and quantifying trace levels of clenbuterol (B1669167) and its metabolites. The choice of chromatographic technique is dictated by the complexity of the sample matrix, the required sensitivity, and the specific analytical goals, such as separating enantiomers.
Gas Chromatography (GC) Platforms
Gas chromatography, often coupled with mass spectrometry (GC-MS), has been a well-established technique for the analysis of clenbuterol and its metabolites. chromatographyonline.comnih.gov However, due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile and thermally stable products suitable for GC analysis. chromatographyonline.comnih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide catalyst. nih.gov
GC-MS methods, particularly those using tandem mass spectrometry (GC-MS/MS), offer high sensitivity and specificity. researchgate.netnih.gov For instance, a validated GC-MS-MS method for clenbuterol in human urine achieved a limit of detection (LOD) of 0.03 ng/mL, with recoveries ranging from 86% to 112%. researchgate.net Despite its sensitivity, the requirement for time-consuming derivatization is a significant drawback of GC-based methods. chromatographyonline.com
Table 1: Performance of a GC-MS/MS Method for Clenbuterol Analysis
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.03 ng/mL |
| Linear Range | 0.06 to 8.0 ng/mL |
| Intra-assay Precision | <15% |
| Inter-assay Precision | <15% |
| Recovery | 86% to 112% |
Data sourced from a validation study for clenbuterol in human urine. researchgate.net
Liquid Chromatography (LC) Systems
Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), has become the predominant analytical technique for clenbuterol and its metabolites, including hydroxymethyl clenbuterol. chromatographyonline.com LC-MS/MS offers the advantage of analyzing these polar compounds directly without the need for derivatization, thus simplifying sample preparation and reducing analysis time. chromatographyonline.com
High-performance liquid chromatography (HPLC) coupled with MS/MS has been widely used for the determination of clenbuterol and its metabolites in various matrices. nih.govnih.gov A typical HPLC setup involves a C18 reversed-phase column and a mobile phase gradient of methanol (B129727) and water containing an acidic modifier like pentafluoropropionic acid (PFPA) to improve peak shape and retention. ugent.be HPLC methods have demonstrated sufficient sensitivity for detecting clenbuterol at low concentrations. nih.gov
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. preveda.skdntb.gov.ua UHPLC-MS/MS methods are particularly suited for high-throughput screening and confirmation of clenbuterol and its metabolites in doping control. mdpi.comresearchgate.net A validated UHPLC-MS/MS method for clenbuterol in urine reported a limit of quantification (LOQ) of 5 pg/mL, demonstrating excellent sensitivity. researchgate.net Another study highlighted a method with an LOQ of 0.1 ng/mL, excellent linearity, and high accuracy. mdpi.com The use of online solid-phase extraction (SPE) coupled with UHPLC-MS/MS can further enhance method performance by automating sample clean-up and concentration. preveda.skmdpi.com
Table 2: Comparison of HPLC and UHPLC Methods for Clenbuterol Analysis
| Feature | HPLC-MS/MS | UHPLC-MS/MS |
|---|---|---|
| Particle Size | 3-5 µm | <2 µm |
| Analysis Time | Longer | Shorter (e.g., < 9 min) researchgate.net |
| Sensitivity | Good | Excellent (e.g., LOQ 5 pg/mL) researchgate.net |
| Resolution | Good | Higher |
This table provides a general comparison based on typical performance characteristics.
Chiral Chromatography for Enantiomeric Separation
Clenbuterol is a chiral compound, and its enantiomers can exhibit different pharmacological activities. nih.gov Therefore, the ability to separate and quantify the individual enantiomers is of significant interest. Chiral chromatography is the primary technique used for this purpose. Various chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of clenbuterol.
These CSPs include:
Polysaccharide-based CSPs: Columns like Chiralpak IA and OJ-RH, which are based on cellulose (B213188) derivatives, have been used for the HPLC separation of clenbuterol enantiomers. researchgate.netwaters.com
Macrocyclic glycopeptide-based CSPs: A Chirobiotic T column has been used in an LC-MS/MS assay to determine clenbuterol enantiomers in rat plasma, urine, and bile. nih.gov An Astec Chirobiotic V2 column was used in a UHPLC-MS/MS method for the analysis of clenbuterol enantiomers in meat and urine. wada-ama.org
Cyclodextrin-based CSPs: A dimethyl β-cyclodextrin capillary GC column has been used for the separation of clenbuterol enantiomers after derivatization. acs.org
Ultra-performance convergence chromatography (UPC²), a form of supercritical fluid chromatography, has also been shown to provide rapid and efficient chiral separation of clenbuterol in under three minutes. waters.com
Table 3: Chiral Chromatography Methods for Clenbuterol Enantiomers
| Technique | Chiral Stationary Phase | Matrix | Reference |
|---|---|---|---|
| HPLC | Chirex 3005 (amide type) | Human Serum | nih.gov |
| LC-MS/MS | Chirobiotic T | Rat Plasma, Urine, Bile | nih.gov |
| UHPLC-MS/MS | Astec Chirobiotic V2 | Meat, Bovine & Human Urine | wada-ama.org |
| UPC² | CHIRALPAK IA | Standard Solution | waters.com |
Two-Dimensional Chromatography Approaches
Two-dimensional chromatography (2D-LC or GCxGC) provides significantly enhanced peak capacity and resolving power compared to one-dimensional systems, which is particularly advantageous for analyzing complex samples like urine. chromatographyonline.comshu.ac.ukscielo.br
In the context of clenbuterol analysis, online SPE coupled with UHPLC-MS/MS represents a form of two-dimensional separation that improves sample clean-up and method performance. mdpi.com Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) has also been explored for doping analysis. shu.ac.ukscielo.br This technique has demonstrated the ability to separate a wide range of doping agents, including clenbuterol, from endogenous interferences in urine samples, highlighting its potential for improving specificity and identification in anti-doping screening. shu.ac.ukscielo.br
Mass Spectrometric Detection Strategies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone for the sensitive and selective detection of compounds in complex mixtures. For Hydroxymethyl Clenbuterol-d6, various MS techniques are utilized, ranging from basic single quadrupole detection to advanced high-resolution systems. These methods are crucial for confirming the presence and purity of the internal standard and for its use in quantitative assays.
Single quadrupole mass spectrometry represents a fundamental MS technique. In this setup, a single mass filter is used to scan across a range of mass-to-charge ratios or to selectively monitor specific ions (Selected Ion Monitoring, SIM). For this compound, a single quadrupole instrument would be set to detect the m/z of its protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₂D₆Cl₂N₂O₂, the mass of this ion will be higher than its non-deuterated counterpart. lgcstandards.com While simple and robust, single quadrupole MS can be susceptible to interferences from matrix components with the same nominal mass. oup.com Therefore, its primary application is often for initial screening or for analyzing relatively clean samples where high selectivity is not paramount.
Tandem mass spectrometry, or MS/MS, offers significantly enhanced selectivity and sensitivity compared to single MS methods. nih.gov This technique involves multiple stages of mass analysis, typically the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process is instrumental in reducing chemical noise and differentiating target analytes from complex sample matrices. researchgate.netnih.gov For the analysis of this compound as an internal standard, MS/MS is the most common and reliable approach. lcms.cz
The triple quadrupole (QqQ) mass spectrometer is the gold standard for quantitative analysis in fields like toxicology, environmental analysis, and pharmaceutical research. mdpi.com It operates most frequently in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion of this compound ([M+H]⁺). This isolated ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion (product ion).
This precursor-to-product ion transition is highly specific to the compound's structure. The signal intensity of this transition is directly proportional to the amount of the compound present. For this compound, a common transition involves the precursor ion at m/z 299.1 and a product ion at m/z 209.0. This corresponds to the transition observed for the non-deuterated Hydroxymethyl Clenbuterol (m/z 293.1 > 203.0), shifted by 6 mass units due to the deuterium (B1214612) atoms. lcms.cz
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Hydroxymethyl Clenbuterol | 293.1 | 203.0 | lcms.cz |
| This compound | 299.1 | 209.0 | lcms.cz |
Ion trap mass spectrometers function by trapping ions in a three-dimensional or linear electric field. nih.gov They are highly versatile and can perform multiple stages of fragmentation (MSⁿ), which is extremely useful for detailed structural elucidation. nih.govcapes.gov.br In the context of this compound, an ion trap could be used to isolate the [M+H]⁺ ion (m/z 299.1), fragment it to produce product ions (MS/MS), and then select one of those product ions for further fragmentation (MS³). nih.gov This capability is valuable for confirming the identity of the internal standard and for investigating its fragmentation pathways to ensure that the chosen MRM transitions on a QqQ instrument are robust and free from interference. Studies have demonstrated the ability of ion traps to improve selectivity and sensitivity by reducing noise and separating the analyte from interfering matrix components. nih.gov
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. This combination allows for the precise measurement of ion masses, typically with an error of less than 5 parts-per-million (ppm). For this compound, a Q-TOF instrument can provide a high-confidence identification by confirming the elemental composition of both the precursor ion and its fragments. researchgate.netwur.nl The high resolution helps to distinguish the analyte from any potential isobaric interferences (compounds with the same nominal mass but a different exact mass). This capability is particularly important in complex sample analysis where matrix effects can be challenging. researchgate.net
High-Resolution Mass Spectrometry (HRMS) encompasses techniques like TOF and Orbitrap mass spectrometry that provide very high resolving power and mass accuracy. nih.govnih.gov The use of HRMS is considered a definitive method for compound identification. nih.gov In the analysis of this compound, HRMS plays a critical role in confirmatory analysis. It can verify the exact mass of the deuterated internal standard, confirming not only its elemental formula but also its isotopic purity. For example, the ability to resolve and accurately measure the mass of this compound allows for its unambiguous detection even in the presence of complex biological matrices. researchgate.net This level of certainty is often required by regulatory bodies for confirmatory purposes. mdpi.com
| Ion Type | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₃D₆Cl₂N₂O₂⁺ | 299.1145 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of large, fragile biomolecules and organic molecules. bas.bg While it has become a powerful tool for applications like microbial identification, its use for small molecules like this compound requires specific methodological adjustments to achieve adequate sensitivity and avoid interference from the matrix itself. bas.bgnih.gov
Research into the analysis of the parent compound, clenbuterol, has focused on overcoming the challenges of detecting low molecular weight analytes with MALDI-TOF-MS. A key finding was the successful use of a macromolecular matrix, 1,2,3,4-tetrakis(3',4'-hydroxyphenyl) thiophene, which effectively absorbs laser energy and facilitates sample ionization without generating low-mass interfering ions. bas.bg To further enhance detection, sensitivity was improved by the addition of perfluoro C60 to the matrix. This addition helps to concentrate the sample and ease its sputtering from the target surface. bas.bg Such a method, once optimized, offers the advantages of high throughput, simple operation, and rapid analysis time, making it potentially applicable for the rapid detection of clenbuterol and its metabolites. bas.bg
Key Findings for Small Molecule MALDI-TOF-MS Analysis:
| Parameter | Description | Significance for this compound Analysis |
|---|---|---|
| Matrix Selection | Use of a macromolecular matrix, such as 1,2,3,4-tetrakis(3',4'-hydroxyphenyl) thiophene. bas.bg | Minimizes the generation of low molecular weight ions that could interfere with the analyte signal. |
| Sensitivity Enhancement | Addition of compounds like perfluoro C60 to the matrix. bas.bg | Increases sample concentration on the target, improving ionization efficiency and detection sensitivity for low-concentration analytes. |
| Ionization | A soft ionization process where a laser pulse ionizes the sample co-crystallized with the matrix. bas.bg | Reduces fragmentation of the analyte molecule, allowing for accurate molecular weight determination. |
| Application | Primarily developed for rapid screening and identification. bas.bg | Offers a high-throughput alternative to chromatographic methods for qualitative analysis. |
Alternative Analytical Techniques
Beyond mainstream mass spectrometry techniques, several other analytical methods offer utility for the screening or specialized analysis of this compound and related compounds.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge, size, and hydrophobicity. nih.govclinicallab.com It offers advantages such as simple sample treatment, low reagent consumption, and short analysis times. rsc.org CE methods have been effectively developed for the analysis of clenbuterol, demonstrating its potential for related metabolites.
A key application of CE is the stereoselective (chiral) separation of enantiomers. A CE method was established to separate the enantiomers of clenbuterol in human urine using hydroxyethyl-β-cyclodextrin as a chiral selector, achieving a limit of determination of 0.5 ng/mL for each enantiomer. capes.gov.br To improve sensitivity for trace analysis, on-line sample stacking techniques can be employed. A CE method using a moving reaction boundary-based stacking procedure enhanced the concentration sensitivity for clenbuterol by over 70-fold, resulting in a limit of detection (LOD) of 0.26 ng/mL in swine urine. rsc.org
Optimized Capillary Electrophoresis Conditions for Clenbuterol Analysis:
| Method | Buffer System | Voltage / Temperature | Key Feature | LOD | Reference |
|---|---|---|---|---|---|
| Stereoselective CE | Phosphate (B84403) buffer (pH 3.3) with hydroxyethyl-β-cyclodextrin. capes.gov.br | Not specified | Separation of (+) and (-) enantiomers. capes.gov.br | 0.5 ng/mL (LODet) capes.gov.br | capes.gov.br |
| CE with On-line Stacking | Background: 35.0 mmol L⁻¹ Na₂HPO₄ (pH 10.75); Sample: 10.0 mmol L⁻¹ phosphate buffer (pH 2.75). rsc.org | 15 kV rsc.org | 70.5-fold sensitivity enhancement for clenbuterol. rsc.org | 0.26 ng/mL rsc.org | rsc.org |
| Non-Aqueous CE (NACE) | 18 mM ammonium acetate (B1210297) in methanol:acetonitrile:acetic acid (66:33:1). researchgate.net | 28 kV / 24°C researchgate.net | Baseline separation of three β-agonists. researchgate.net | Not specified | researchgate.net |
Immunochemical Assays (e.g., EIA) for Screening Purposes (Methodological Considerations)
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA or EIA), are widely used as rapid and cost-effective screening tools for detecting the presence of clenbuterol and related β-agonists. taylorfrancis.comr-biopharm.com These tests are based on the principle of competitive binding, where the drug present in a sample competes with a fixed amount of enzyme-labeled drug for a limited number of specific antibody binding sites. r-biopharm.comcreative-diagnostics.com
Methodological Considerations: A crucial factor in the application of immunoassays is the specificity and cross-reactivity of the antibody. r-biopharm.com An assay designed for clenbuterol may exhibit varying degrees of cross-reactivity with its metabolites, such as hydroxymethyl clenbuterol, and other structurally similar β-agonists. r-biopharm.com Therefore, the ability of a given EIA kit to detect Hydroxymethyl Clenbuterol would depend entirely on the binding characteristics of the specific antibody used. This cross-reactivity profile must be thoroughly validated.
While this compound is an internal standard and not typically a target for screening assays, the cross-reactivity of an assay to its non-deuterated form is a critical performance characteristic. Positive results from an immunoassay are generally considered presumptive and should be confirmed by a more specific and quantitative method like LC-MS/MS. creative-diagnostics.com More advanced immunochemical techniques, such as multiplexed assays using flow cytometry, offer higher sensitivity and throughput for screening multiple residues simultaneously. taylorfrancis.com
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, FT-IR)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are indispensable for the definitive structural elucidation and identity confirmation of reference standards, including this compound. novachem.com.au
Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound. For this compound, the FT-IR spectrum would be compared against the spectrum of a well-characterized reference standard or theoretical data to confirm its identity. novachem.com.au FT-IR, when coupled with multivariate analysis, has also been explored as a rapid screening method for clenbuterol in meat samples, demonstrating its versatility beyond simple structural confirmation. nih.gov
Application of Hydroxymethyl Clenbuterol D6 As an Internal Standard in Research
Role in Quantitative Analytical Method Development
The development of robust quantitative analytical methods is a cornerstone of modern research. Hydroxymethyl Clenbuterol-d6, a deuterated analog of Hydroxymethyl Clenbuterol (B1669167), plays a pivotal role in this process, especially in methods involving mass spectrometry (MS). pubcompare.ai Because it is chemically identical to the analyte of interest (Hydroxymethyl Clenbuterol) but has a different mass due to the deuterium (B1214612) atoms, it serves as an ideal internal standard. pubcompare.ailgcstandards.com
During method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is crucial. lgcstandards.comlcms.cz It is added to samples at a known concentration before any extraction or clean-up procedures. lgcstandards.com As the sample is processed, any loss of the analyte will be mirrored by a proportional loss of the internal standard. lgcstandards.com This allows for accurate correction of variations that can occur during sample preparation and analysis.
Minimization of Matrix Effects and Ion Suppression
A significant challenge in quantitative analysis, especially with complex biological or environmental samples, is the "matrix effect." This phenomenon, prevalent in techniques like electrospray ionization mass spectrometry, involves components of the sample matrix interfering with the ionization of the target analyte, leading to either suppression or enhancement of the signal. a-2-s.comshoko-sc.co.jp This can result in inaccurate quantification.
The use of a deuterated internal standard such as this compound is a highly effective strategy to mitigate these matrix effects. a-2-s.comnih.gov Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way. lgcstandards.com By measuring the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are effectively cancelled out, leading to more accurate and reliable results. a-2-s.comshoko-sc.co.jp Research has shown that for analytes like clenbuterol and its metabolites, deuterated standards significantly improve the accuracy of quantification in complex matrices like pork and urine. nih.govugent.be However, it is important to note that in some instances, certain deuterated standards like Clenbuterol-d6 have been found to be less effective due to hydrogen-deuterium exchange during mass spectrometry fragment formation. nih.gov
Calibration Strategies and Standard Curve Generation
Accurate quantification in analytical chemistry relies on the generation of a calibration curve. This is typically created by analyzing a series of standards with known concentrations of the analyte. The response of the instrument is then plotted against the concentration to establish a linear relationship.
When using an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. thomastobin.comnih.govresearchgate.net This approach, known as the internal standard method, corrects for variations in injection volume and instrument response. The use of a deuterated internal standard is particularly advantageous as it ensures that the calibration is robust and less susceptible to the variability inherent in the analytical process. dshs-koeln.denih.gov For instance, in the analysis of β-agonists, calibration curves generated using deuterated standards have demonstrated excellent linearity. dshs-koeln.dersc.org
Table 1: Example of Data for Calibration Curve of a β-agonist using a Deuterated Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,234 | 101,560 | 0.150 |
| 1.0 | 30,128 | 100,980 | 0.298 |
| 2.5 | 75,987 | 101,234 | 0.751 |
| 5.0 | 151,456 | 100,567 | 1.506 |
| 10.0 | 302,112 | 101,010 | 2.991 |
Precision and Accuracy Enhancement in Trace Analysis
Trace analysis, the quantification of substances at very low concentrations, presents significant analytical challenges. At these low levels, even minor variations in the analytical procedure can lead to large relative errors. The use of stable isotope-labeled internal standards like this compound is essential for achieving the high precision and accuracy required in such analyses. pubcompare.airesearchgate.net
By compensating for procedural variations and matrix effects, deuterated internal standards significantly improve the reproducibility and reliability of measurements. a-2-s.comresearchgate.net This is because the ratio of the analyte to the internal standard remains constant even if the absolute signal intensities fluctuate. Studies have demonstrated that methods employing deuterated internal standards for the analysis of clenbuterol and other β-agonists achieve high levels of precision, with low relative standard deviations (RSD), and accuracy, with recovery values close to 100%. nih.govmdpi.com For example, a method for determining clenbuterol in serum using a deuterated internal standard reported a limit of detection as low as 4 pg/mL. nih.gov
Table 2: Precision and Accuracy Data for the Analysis of a β-agonist using a Deuterated Internal Standard
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=6) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1.0 | 0.98 | 98.0 | 4.5 |
| 5.0 | 5.05 | 101.0 | 3.2 |
| 10.0 | 9.92 | 99.2 | 2.8 |
Quality Control and Assurance in Analytical Workflows
Maintaining high standards of quality control (QC) and quality assurance (QA) is critical in any analytical laboratory. The use of this compound as an internal standard is an integral part of robust QC/QA protocols. a-2-s.com It allows for the continuous monitoring of the entire analytical process, from sample preparation to final analysis.
In a typical workflow, a fixed amount of the deuterated internal standard is added to all samples, including blanks, calibration standards, and quality control samples. lgcstandards.comnih.gov The consistent recovery and response of the internal standard across all samples provide confidence in the reliability of the analytical run. Any significant deviation in the internal standard's signal can indicate a problem with the sample preparation, the instrument, or the presence of an unexpected matrix effect. nih.gov This allows for the timely identification and correction of issues, ensuring the integrity of the generated data. The use of quality control specimens spiked with a known concentration of the analyte and the internal standard is a common practice to assess the day-to-day accuracy and precision of the method. nih.gov
Research on Clenbuterol Metabolism and Hydroxymethyl Clenbuterol Formation
Identification of Metabolic Pathways (excluding human clinical data)
The biotransformation of clenbuterol (B1669167) in various animal species has been a subject of considerable research. These studies, conducted using in vitro and ex vivo models, have elucidated several key metabolic pathways, including hydroxylation, oxidation, and conjugation reactions.
Hydroxylation and Oxidation Pathways (in vitro/ex vivo)
In vitro studies using liver microsomes from different species have been instrumental in identifying the oxidative metabolites of clenbuterol. A significant pathway involves the hydroxylation of the tert-butyl group, leading to the formation of hydroxymethyl clenbuterol. researchgate.net Another major oxidative pathway is the N-oxidation of the primary arylamine group, resulting in the formation of clenbuterol hydroxylamine (B1172632) and subsequently 4-nitroclenbuterol. acs.orgnih.gov This N-oxidation pathway has been observed to be more prominent at higher dosages. nih.gov
Further oxidation can lead to the cleavage of the side chain, producing 4-amino-3,5-dichloromandelic acid. acs.org In rat liver microsomal fractions under aerobic conditions, the formation of clenbuterol hydroxylamine was extensive. nih.gov Research has also pointed to the formation of reactive oxygen and nitrogen species during clenbuterol metabolism, which can react with biomolecules. researchgate.net The oxidation of clenbuterol has been chemically simulated using reagents like hydrogen peroxide and peracetic acid to produce and characterize oxidized analogues. acs.org
Table 1: Key Hydroxylation and Oxidation Metabolites of Clenbuterol Identified in In Vitro/Ex Vivo Studies
| Metabolite | Metabolic Pathway | Species/Model System | Reference |
|---|---|---|---|
| Hydroxymethyl Clenbuterol | Hydroxylation of the tert-butyl group | Various, including rat and dog liver microsomes | researchgate.netacs.org |
| Clenbuterol Hydroxylamine | N-oxidation of the primary amine | Rat liver microsomes | acs.orgnih.gov |
| 4-Nitroclenbuterol | N-oxidation of the primary amine | Rat liver microsomes | acs.orgnih.gov |
| 4-amino-3,5-dichloromandelic acid | Side-chain cleavage | Rat, Dog | acs.org |
Conjugation Reactions (e.g., Glucuronidation, Sulfation) (in vitro/ex vivo)
Conjugation reactions represent another major route for clenbuterol metabolism. Glucuronidation, a common detoxification pathway, has been observed in liver microsomes of various species. researchgate.net Specifically, O-glucuronides of clenbuterol are formed, and interestingly, different species exhibit stereoselectivity in the production of diastereomers of clenbuterol glucuronides. researchgate.netnih.gov For instance, dog and bovine liver microsomes were found to be highly active and stereoselective, each producing a different single diastereomer. nih.gov Rabbit and rat liver microsomes also showed significant glucuronidation activity. nih.gov
Sulfate conjugation at the primary amine group is another identified metabolic pathway. acs.org In rats, clenbuterol sulfamate (B1201201) was found to be a major metabolite in feces. nih.gov
Table 2: Major Conjugation Metabolites of Clenbuterol from In Vitro/Ex Vivo Research
| Metabolite | Conjugation Reaction | Species/Model System | Reference |
|---|---|---|---|
| Clenbuterol O-glucuronide | Glucuronidation | Dog, bovine, rabbit, rat liver microsomes | researchgate.netnih.gov |
| Clenbuterol Sulfamate | Sulfation | Rat | nih.gov |
Enzymatic Activity Profiling (in vitro models)
In vitro models utilizing liver microsomes and recombinant enzymes have been crucial for profiling the enzymes involved in clenbuterol metabolism. Studies with liver microsomes from various species, including dogs, bovines, rabbits, and rats, have demonstrated significant UDP-glucuronosyltransferase (UGT) activity towards clenbuterol, leading to the formation of O-glucuronides. nih.gov These studies have highlighted species-specific differences in both the rate and stereoselectivity of glucuronidation. nih.gov
Research on specific human recombinant UGTs revealed that UGT1A9 is the most active in forming clenbuterol glucuronides, followed by UGT1A10 and to a much lesser extent, UGT1A7. nih.gov The enzymes responsible for the hydroxylation and N-oxidation pathways are primarily from the cytochrome P450 (CYP) superfamily. While specific CYP isoforms responsible for clenbuterol metabolism are not as extensively detailed in the provided context, the formation of hydroxylamine metabolites in rat liver microsomes points to the involvement of these enzymes. nih.gov
Isolation and Characterization of Metabolites
The isolation and structural characterization of clenbuterol metabolites have been achieved through various analytical techniques. High-performance liquid chromatography (HPLC) coupled with on-line radiodetection has been used for metabolite profiling and quantification in urine and fecal extracts. acs.orgnih.gov For structural elucidation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been indispensable. researchgate.netnih.govthomastobin.com
The synthesis of deuterated clenbuterol and its metabolites, including Hydroxymethyl Clenbuterol-d6, has been crucial for their use as internal standards in quantitative analytical methods. thomastobin.comdshs-koeln.denih.govuky.edu This allows for highly sensitive and specific detection of clenbuterol and its metabolites in biological matrices. thomastobin.comuky.edu For example, the use of clenbuterol-d9 (B1354702) as an internal standard enabled the detection of clenbuterol in serum at concentrations as low as 10 pg/mL. thomastobin.com The synthesis of clenbuterol O-glucuronide diastereomers has also been accomplished, allowing for their use as reference standards in metabolic studies. researchgate.netnih.gov
Ex Vivo Metabolic Transformation Studies
Ex vivo studies have provided valuable insights into the metabolic transformation of clenbuterol under specific physiological conditions. One notable study investigated the biotransformation of clenbuterol in the presence of salivary nitrites at gastric pH. nih.govresearchgate.net This research demonstrated that clenbuterol can undergo quantitative biotransformation at a pH below 3. nih.gov Under these conditions, a 4-mono-nitro derivative was identified as the primary metabolite. researchgate.netnih.gov This finding suggests that clenbuterol can be chemically altered in the stomach environment prior to absorption and further metabolism.
Another ex vivo study utilized primary skeletal muscle from lambs to assess glucose metabolism. mdpi.com While not directly focused on clenbuterol metabolism, it demonstrates the use of ex vivo tissue preparations to study the pharmacological effects of the compound.
Sample Preparation Methodologies for Complex Matrices in Research
Extraction Techniques
The primary goal of extraction is to isolate the analyte of interest from the bulk of the sample matrix. The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the matrix, the required detection limits, and the available instrumentation. nih.gov Common approaches for Clenbuterol (B1669167) and its metabolites include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like Clenbuterol and its metabolites, the pH of the aqueous sample is adjusted to a basic pH (typically > 9) to neutralize the amine groups. This increases their hydrophobicity and promotes their partition into an organic solvent.
Key parameters in LLE development include the selection of an appropriate organic solvent, adjustment of the aqueous phase pH, and the ratio of solvent to sample volume. A modified dispersive liquid-liquid microextraction (DLLME) technique has been developed for the determination of clenbuterol in swine urine, utilizing methyl tert-butyl ether (MTBE) as a dispersive solvent to enhance the partition of clenbuterol into the extractant. nih.gov Factors such as the choice of organic extractant, volume of solvents, salt concentration, and NaOH concentration are optimized to maximize extraction efficiency. nih.gov
| Parameter | Condition | Purpose |
| Sample Matrix | Swine Urine | Biological fluid containing the analyte. |
| pH Adjustment | Addition of NaOH | To basify the sample, neutralizing the analyte for better organic solubility. |
| Extraction Solvent | Dichloromethane | To partition the analyte from the aqueous phase. |
| Dispersive Solvent | Methyl tert-butyl ether (MTBE) | To increase the surface area between the sample and extraction solvent, improving efficiency. |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) has become the preferred sample preparation procedure for many applications, including doping control analysis in human urine, due to its high efficiency, selectivity, and potential for automation. mdpi.comthermofisher.com SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. thermofisher.com The technique can effectively remove interfering compounds and concentrate the analyte, leading to cleaner extracts and improved detection sensitivity. thermofisher.com For Clenbuterol and its metabolites, which possess both hydrophobic (aromatic rings) and ionizable (amine group) moieties, mixed-mode SPE is particularly effective. mdpi.comchromatographyonline.com
Mixed-mode SPE utilizes a sorbent with dual retention mechanisms, such as reversed-phase and ion-exchange. A common choice for beta-agonists is a mixed cation-exchange (MCX) column, which offers retention via both ion exchange and reversed-phase interactions. chromatographyonline.com The general procedure involves loading the sample onto a conditioned column at a specific pH where the analyte is ionized (e.g., pH 5-6) and retained by the cation-exchange functional groups. chromatographyonline.com Interferences can be washed away using various solvents, after which the analyte is eluted by changing the pH to neutralize it and disrupt the ionic interaction, often using an ammoniated organic solvent. chromatographyonline.com
| Step | Solvent/Condition | Purpose | Reference |
| Sorbent Type | Mixed Cation-Exchange (MCX) | Retains basic compounds via ion-exchange and hydrophobic interactions. | mdpi.comchromatographyonline.com |
| Conditioning | Methanol (B129727), followed by water/buffer | To activate the sorbent and ensure reproducible retention. | sigmaaldrich.com |
| Sample Loading | pH adjusted to ~5.0-6.0 | To ensure the analyte is protonated and retained by the cation-exchanger. | chromatographyonline.comsigmaaldrich.com |
| Wash | Acidic buffer, followed by Methanol | To remove acidic, neutral, and weakly-bound interferences. | sigmaaldrich.com |
| Elution | Ammoniated organic solvent (e.g., 5% NH₄OH in Methanol) | To neutralize the analyte, disrupting the ionic bond and eluting it from the sorbent. | chromatographyonline.com |
Immunoaffinity chromatography (IAC) is a highly selective SPE technique that uses antibodies immobilized on a solid support to capture the target analyte. nih.govscispace.com This method offers exceptional clean-up by specifically binding Clenbuterol and its structurally similar metabolites while allowing matrix components to be washed away. nih.gov
The process involves loading a diluted urine sample onto the immunoaffinity column, where the immobilized antibodies trap the analyte. nih.gov After a washing step to remove unbound substances, the bound analytes are desorbed by changing the pH, which disrupts the antibody-antigen interaction. nih.gov This technique has been successfully used for the automated on-line sample processing of Clenbuterol from urine samples, achieving high recovery and enabling low detection limits. nih.gov One study reported a mean recovery of 82% for Clenbuterol from spiked blank urine. nih.gov
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a template molecule. nih.govnih.gov In the context of SPE (termed MISPE), these polymers act as highly selective sorbents, akin to a synthetic antibody. researchgate.net MIPs are created by polymerizing functional monomers in the presence of a template molecule (e.g., Clenbuterol). nih.gov After polymerization, the template is removed, leaving cavities that are complementary in size, shape, and functionality to the target analyte. nih.govoup.com
This "lock-and-key" mechanism provides high selectivity, allowing for the effective extraction of Clenbuterol from complex matrices like animal tissues and urine. researchgate.netresearchgate.net MIPs have been shown to yield cleaner extracts and improved detection limits compared to conventional mixed-mode SPE sorbents. sigmaaldrich.com Research has demonstrated high recoveries, ranging from 91.03% to 96.76%, for Clenbuterol residues spiked in pig livers using a MISPE micro-column. nih.govresearchgate.net
| Parameter | Description | Reference |
| Principle | A template molecule is used during polymerization to create specific binding cavities in a polymer matrix. | nih.govoup.com |
| Selectivity | High, based on shape, size, and functional group complementarity between the MIP cavity and the analyte. | sigmaaldrich.comnih.gov |
| Application | Used as a sorbent in SPE cartridges (MISPE) for selective extraction of analytes like Clenbuterol. | researchgate.net |
| Performance | Achieves high recovery (often >90%) and provides very clean extracts, reducing matrix effects. | researchgate.net |
Clean-up Procedures for Matrix Interference Reduction
Effective clean-up is essential for minimizing matrix interference, which can suppress or enhance the analyte signal in mass spectrometry-based detection, leading to inaccurate quantification. nih.gov The extraction techniques described above, particularly the more selective SPE methods, incorporate significant clean-up steps.
In Mixed-Mode SPE , the wash steps are crucial for interference reduction. A multi-step wash protocol, often involving changes in pH and solvent polarity, can selectively remove different classes of matrix components. For instance, a wash with an acidic solution can remove neutral and acidic interferences, while a wash with a non-polar solvent can remove lipids. sigmaaldrich.com
Immunoaffinity SPE and MISPE provide the most rigorous clean-up due to their highly specific binding mechanisms. sigmaaldrich.comnih.gov The specificity of the antibody-antigen or polymer-template interaction ensures that only the target analyte (and very closely related structures) is retained, while the vast majority of matrix components are washed away. sigmaaldrich.comnih.gov
Further clean-up can be achieved post-extraction. For example, in LLE, a back-extraction step can be performed where the analyte is transferred from the organic solvent into a fresh aqueous phase under different pH conditions, leaving behind organic-soluble impurities. Additionally, techniques like online-SPE coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) automate the entire process of extraction, clean-up, and analysis, providing high-throughput and reproducible results with minimal manual sample handling. mdpi.com
Enzymatic Hydrolysis for Deconjugation (e.g., β-Glucuronidase)
In the quantitative analysis of clenbuterol and its metabolites from complex biological matrices like urine, a critical sample preparation step involves the cleavage of conjugated metabolites. During metabolism, parent compounds and their phase I metabolites are often conjugated with glucuronic acid to form more water-soluble glucuronides, facilitating their excretion. To accurately determine the total concentration of these analytes, these conjugates must be converted back to their unconjugated (free) forms through a process called deconjugation. Enzymatic hydrolysis is a widely preferred method for this purpose, valued for its specificity and mild reaction conditions compared to harsh chemical methods.
The primary enzyme employed for this task is β-Glucuronidase. This hydrolase enzyme specifically catalyzes the cleavage of the glycosidic bond in β-D-glucuronides, releasing the aglycone (the parent drug or metabolite) and D-glucuronic acid. This step is essential because it increases the concentration of the free analyte, which is particularly crucial for detecting low concentrations that might otherwise be missed. In such analytical methods, a stable isotope-labeled internal standard, such as Hydroxymethyl Clenbuterol-d6, is added to the sample before preparation to correct for any analyte loss during the hydrolysis, extraction, and analysis stages, ensuring high accuracy and precision.
Detailed Research Findings
The effectiveness of the enzymatic hydrolysis is contingent on several key parameters, including the source of the β-glucuronidase, the pH of the buffer solution, incubation temperature, and duration of the reaction. Research has shown that β-glucuronidases isolated from different organisms exhibit varying efficiencies and optimal conditions for hydrolyzing drug-glucuronide conjugates. Common sources for these enzymes include Helix pomatia (snail), Patella vulgata (limpet), red abalone, and recombinant enzymes expressed in E. coli.
The pH of the incubation mixture is a critical factor, as enzyme activity is highly pH-dependent. For most β-glucuronidases, the optimal pH for hydrolysis lies in the acidic range, typically between 4.0 and 6.0. Incubation temperature and time also play a significant role; for instance, a common procedure involves incubation at 60°C for 120 minutes to ensure complete or near-complete hydrolysis.
Following the enzymatic deconjugation, the sample typically undergoes further purification, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Below are data tables illustrating typical conditions for enzymatic hydrolysis and the comparative efficiency of enzymes from different sources for the deconjugation of various drug metabolites, which demonstrates the principles applicable to the analysis of clenbuterol and its metabolites.
Table 1: Typical Parameters for Enzymatic Hydrolysis of Glucuronide Metabolites in Urine
This table outlines common experimental conditions used for the deconjugation of drug glucuronides in analytical toxicology.
| Parameter | Condition | Rationale |
| Enzyme | β-Glucuronidase | Specifically cleaves glucuronide conjugates. |
| Enzyme Concentration | 10,000 units/mL | Ensures sufficient enzyme is present for the reaction. |
| Buffer | 100 mM Ammonium (B1175870) Acetate (B1210297) | Maintains the optimal pH for enzyme activity. |
| Incubation pH | 4.5 - 6.0 | Optimal pH range for most β-glucuronidase enzymes. |
| Incubation Temperature | 40°C - 60°C | Increases the rate of the enzymatic reaction. |
| Incubation Time | 60 - 120 minutes | Provides sufficient time for the hydrolysis reaction to reach completion. |
Table 2: Comparative Hydrolysis Efficiency of β-Glucuronidase from Different Sources
This table presents research data on the hydrolysis efficiency of various commercially available β-glucuronidase enzymes on a selection of opiate glucuronides. The results highlight that enzyme performance can be substrate and source-dependent.
| Analyte | Campbell Enzyme (%) | IMCSzyme (%) | Kura BGTurbo (%) | BG100 (%) |
| Codeine | 13.7 | 60.4 | 69.8 | 59.5 |
| Hydromorphone | 69.0 | 73.1 | 87.0 | 73.7 |
| Morphine | 80.1 | 83.0 | 87.0 | 90.1 |
| Oxymorphone | 68.5 | 73.8 | 80.6 | 78.9 |
Data adapted from a study evaluating enzyme performance on various drug metabolites. Efficiencies are shown for a panel of common opiates and demonstrate the variability in performance among different enzyme preparations.
Methodological Validation Parameters in Research
Selectivity and Specificity Assessment
Selectivity and specificity are critical parameters in bioanalytical method validation, ensuring that the analytical method can unequivocally identify and quantify the analyte of interest in the presence of other endogenous or exogenous components in the sample matrix. In the context of Hydroxymethyl Clenbuterol-d6 analysis, this involves demonstrating that the method is free from interferences at the retention time of the analyte and its corresponding internal standard.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and specificity. chromatographyonline.com The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode is a key aspect of ensuring specificity. For Clenbuterol (B1669167) analysis, specific ion transitions are used for screening and confirmation. chromatographyonline.com For instance, transitions such as m/z 277.1→168.0 and 277.1→132.0 have been utilized for screening, while a third transition can be added for confirmation. chromatographyonline.com The absence of interfering peaks in blank matrix samples at the retention time of the analyte confirms the method's specificity. chalcogen.ro Studies have demonstrated that by using specific MRM transitions, no significant interferences were observed from endogenous components in various matrices like urine and plasma. chalcogen.romdpi.com Furthermore, the selectivity of fluorescent probes has been assessed by testing for cross-reactivity with structurally similar compounds such as terbutaline, ractopamine, and salbutamol, with results showing high selectivity for the target analyte. nih.gov
Linearity and Dynamic Range Determination
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
For the analysis of Clenbuterol and its analogues, linearity is typically evaluated by constructing calibration curves using a series of standards of known concentrations. mdpi.com The linearity of the method is then assessed by performing a linear regression analysis of the peak area ratio of the analyte to the internal standard versus the nominal concentration. A correlation coefficient (r²) value close to 1.000 indicates a strong linear relationship. Research has shown excellent linearity for Clenbuterol analysis in various matrices with r² values often exceeding 0.999. mdpi.comnih.gov The dynamic range for Clenbuterol analysis can vary depending on the specific method and matrix. For example, a linear range of 0.1 to 50 ng/mL has been established for the analysis of Clenbuterol in urine using SPE–UHPLC–MS/MS. mdpi.com Another study reported a linear range of 20–500 pg/mL for Clenbuterol in beef sausages. nih.gov
Table 1: Linearity and Dynamic Range of Clenbuterol Analysis in Different Matrices
| Matrix | Analytical Method | Dynamic Range | Correlation Coefficient (r²) | Reference |
| Urine | SPE-UHPLC-MS/MS | 0.1–50 ng/mL | 0.9999 | mdpi.com |
| Beef Sausage | UHPLC-MS/MS | 20–500 pg/mL | 0.9998 | nih.gov |
| Plasma | HPLC | 2.5–50 µg/mL | 0.9988 | chalcogen.ro |
| Human Urine | GC-MS-MS | 0.06–8.0 ng/mL | Not Specified | oup.com |
| Human Urine | Spectrophotometry | 0.075–0.500 mg/L | 0.998 | nih.gov |
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
The LOD and LOQ are crucial for methods intended to detect trace levels of substances, such as in anti-doping analysis. For Clenbuterol, the Minimum Required Performance Level (MRPL) set by the World Anti-Doping Agency (WADA) is 2 ng/mL in urine. oup.com Analytical methods must therefore have an LOD and LOQ below this level. Various studies have reported LOD and LOQ values for Clenbuterol in different matrices. For instance, an SPE–UHPLC–MS/MS method for Clenbuterol in urine reported an LOD of 0.0125 ng/mL and an LOQ of 0.1 ng/mL. mdpi.com Another study using UHPLC-MS/MS for the analysis of Clenbuterol in beef sausages reported an LOD of 5 pg/g and an LOQ of 10 pg/g. nih.gov
Table 2: LOD and LOQ of Clenbuterol in Various Biological Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Urine | SPE-UHPLC-MS/MS | 0.0125 ng/mL | 0.1 ng/mL | mdpi.com |
| Beef Sausage | UHPLC-MS/MS | 5 pg/g | 10 pg/g | nih.gov |
| Plasma | HPLC | 0.5 µg/mL | 2.5 µg/mL | chalcogen.ro |
| Human Urine | GC-HRMS | 0.06 ng/mL | Not Specified | oup.com |
| Human Urine | GC-MS-MS | 0.03 ng/mL | Not Specified | oup.com |
| Human Urine | SPME-LC-UV | 9 ng/mL | 32 ng/mL | researchgate.net |
| Serum | SPME-LC-UV | 5 ng/mL | 24 ng/mL | researchgate.net |
Recovery and Extraction Efficiency Evaluation
Recovery is a measure of the efficiency of an analytical method's extraction procedure. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard of the same concentration. High and consistent recovery is essential for accurate quantification.
Various extraction techniques are employed for Clenbuterol analysis, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and disk extraction. nih.govnih.gov The recovery of Clenbuterol and its metabolites can be influenced by the extraction method and the matrix. For example, a study using disk extraction for Clenbuterol from human and calf urine reported a recovery of about 85%. nih.gov In another study, the analyte recovery for Clenbuterol in beef sausages was found to be in the range of 95.70% to 100.40%. nih.gov A method for the extraction of Clenbuterol from blood samples reported an average recovery of 96.5%. bvsalud.org Furthermore, a study on the determination of Clenbuterol in bovine liver using a combination of matrix solid-phase dispersion and molecularly imprinted solid-phase extraction reported recoveries exceeding 90%. acs.org
Table 3: Recovery of Clenbuterol from Different Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human and Calf Urine | Disk Extraction | ~85 | nih.gov |
| Beef Sausage | Not Specified | 95.70–100.40 | nih.gov |
| Blood | LLE | 96.5 | bvsalud.org |
| Bovine Liver | MSPD-MISPE | >90 | acs.org |
| Plasma | SPE | 93–102 | chalcogen.ro |
| Human Urine | GC-MS-MS | 86–112 | oup.com |
Intra- and Inter-Day Precision Studies
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, while inter-day precision (intermediate precision) is determined by analyzing replicate samples on different days.
For bioanalytical methods, the precision should be within acceptable limits, typically an RSD of ≤15%. For Clenbuterol analysis, numerous studies have demonstrated excellent precision. For example, an SPE–UHPLC–MS/MS method in urine showed intra-day and inter-day precision not higher than 4.86% and 8.99%, respectively. mdpi.com Another study on Clenbuterol in beef sausages reported an intra-day RSD of 0.99–2.10% and an inter-day RSD of 0.54–2.34%. nih.gov
Table 4: Intra- and Inter-Day Precision for Clenbuterol Analysis
Matrix Effect Evaluation and Compensation
The matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix. It can lead to either ion suppression or enhancement, which can significantly affect the accuracy and precision of LC-MS/MS methods. Therefore, the evaluation and compensation of matrix effects are crucial steps in method validation.
The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample with that of a pure standard solution of the same concentration. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov Studies on Clenbuterol have shown that matrix effects can be significant, but the use of deuterated internal standards like Clenbuterol-d9 (B1354702) effectively compensates for these effects, leading to accurate and reliable quantification. mdpi.com
Environmental and Non Human Biological Sample Analysis in Research
Detection in Food and Feed Products
The illicit use of clenbuterol (B1669167) as a growth promoter in livestock has led to stringent monitoring programs for food products of animal origin. nih.govr-biopharm.com Hydroxymethyl Clenbuterol-d6 serves as a critical tool in these surveillance activities. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection of clenbuterol and its metabolites in various food and feed items. mdpi.commdpi.com
In these methods, a known quantity of this compound is added to the sample at the beginning of the extraction process. This internal standard mimics the chemical behavior of the target analyte, hydroxymethyl clenbuterol, throughout the extraction, purification, and analysis steps. By comparing the signal intensity of the analyte to that of the internal standard, analysts can compensate for any loss of substance during sample preparation, ensuring the accuracy and reliability of the quantitative results.
Research studies have documented the presence of clenbuterol residues in various food products. For instance, a study on beef sausages detected clenbuterol concentrations ranging from 30 to 471 pg g⁻¹. nih.gov Another study analyzing bovine meat samples found clenbuterol residues in 38.18% of the samples, with concentrations ranging from 0.1 to 1.19 µg/kg. eujournal.org In Indonesia, 8 out of 74 beef samples were found to contain clenbuterol residues in the range of 2.40 to 15.06 ng/g. cabidigitallibrary.org The use of deuterated standards like this compound is integral to the validation of such findings, providing the necessary precision for regulatory enforcement.
Table 1: Illustrative Data on Clenbuterol Residues in Food Products
| Food Product | Analyte | Concentration Range | Analytical Method |
| Beef Sausages | Clenbuterol | 30 - 471 pg g⁻¹ | UHPLC–MS/MS |
| Bovine Meat | Clenbuterol | 0.1 - 1.19 µg/kg | ELISA and GC-MS |
| Beef Meat | Clenbuterol | 2.40 - 15.06 ng/g | HPLC |
| Swine Meat | Clenbuterol | 0.65 - 0.77 R/S ratio | HPLC-MS/MS |
| Lamb Meat | Clenbuterol | 1.45 - 2.82 R/S ratio | HPLC-MS/MS |
This table presents findings on clenbuterol residues from various studies. The use of this compound as an internal standard is a common practice in such analytical methods to ensure data accuracy.
Analysis in Animal Tissues and Fluids (excluding human clinical data)
In veterinary and food safety research, the analysis of animal tissues and fluids is essential for understanding the metabolism and excretion of drugs like clenbuterol. This compound is employed as an internal standard in methods developed to detect and quantify clenbuterol and its metabolites in samples such as liver, kidney, muscle, urine, and hair. nih.govresearchgate.netlcms.cz
The liver is a primary site of drug metabolism, and studies have shown that it can accumulate significant levels of clenbuterol residues. europa.eu Similarly, hair analysis has emerged as a valuable technique for long-term monitoring of clenbuterol exposure in animals, with one study detecting clenbuterol in hog hair up to five months after administration. nih.gov
The development of sensitive analytical methods, such as LC-MS/MS, allows for the detection of low concentrations of these residues. nih.gov The use of this compound in these assays is indispensable for achieving the low limits of detection and quantification required, often in the sub-µg/kg range. rsc.org For example, a method for determining clenbuterol enantiomers in animal tissues reported a limit of quantification of 0.2 µg kg⁻¹. rsc.org
Table 2: Research Findings on Clenbuterol in Animal Tissues and Fluids
| Animal | Sample Matrix | Analyte | Key Findings |
| Hog | Hair | Clenbuterol | 3.31 ng/g detected ~5 months post-administration |
| Bovine | Liver | Clenbuterol | Concentrations of < 0.25 ng g⁻¹ to 0.35 ng g⁻¹ |
| Horse | Tissues | Clenbuterol | Not detectable after 25 days of withdrawal |
| Calf | Liver, Kidney | Clenbuterol | Residues declined from ~28-47 µg/kg to ~3.8-4.6 µg/kg over 10 days |
This table summarizes research on clenbuterol residues in animal samples. The accuracy of these quantitative findings relies on the use of internal standards like this compound.
Environmental Monitoring and Fate Studies
While research specifically detailing the environmental monitoring of this compound is not applicable as it is a laboratory standard, its use is implicit in studies investigating the environmental fate of clenbuterol and its metabolites. nih.gov Contamination of the environment can occur through animal waste from treated livestock, potentially impacting water sources and soil.
Analytical methods for detecting trace amounts of pharmaceuticals in environmental samples rely heavily on the principles of isotope dilution mass spectrometry, for which this compound is a suitable internal standard. These studies are crucial for assessing the potential ecological risks associated with the use of veterinary drugs.
Applications in Veterinary Science Research
In veterinary science, this compound is a valuable research tool for pharmacokinetic and metabolic studies of clenbuterol. fao.org By using this labeled compound, researchers can accurately trace the distribution, metabolism, and excretion of clenbuterol in various animal species.
These studies are fundamental for determining appropriate withdrawal periods for veterinary drugs to ensure that residues in food products are below the established maximum residue limits (MRLs). r-biopharm.com For example, research has been conducted to determine the time it takes for clenbuterol concentrations in tissues and fluids of cattle and horses to fall below detectable levels. researchgate.net The precision afforded by using this compound as an internal standard is paramount for the integrity of these studies and for safeguarding the food chain.
Future Research Directions and Emerging Technologies
Automation and High-Throughput Analysis
The demand for rapid and cost-effective testing, particularly in food safety and anti-doping analysis, has propelled the development of automated and high-throughput screening methods. dshs-koeln.de Future research is focused on integrating robotic sample handling with advanced analytical platforms to minimize manual intervention and increase sample throughput.
Key Developments:
Automated Solid-Phase Extraction (SPE): Online SPE systems coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the automated clean-up and concentration of analytes from complex matrices like urine and tissue. mdpi.com This reduces manual labor and improves reproducibility. Hydroxymethyl Clenbuterol-d6 is essential in these workflows to correct for any variability during the automated extraction process.
High-Throughput Screening (HTS) Assays: The development of HTS platforms, such as those based on multi-well plates, allows for the simultaneous processing of numerous samples. nih.gov For instance, a 48-well paper chip-chemiluminescence sensor has been designed for the high-throughput detection of clenbuterol (B1669167). nih.gov In such assays, the inclusion of an internal standard like this compound in each well is crucial for accurate quantification and quality control.
Rapid Detection Methods: Research into ultra-high-performance liquid chromatography (UHPLC) methods allows for significantly shorter analysis times compared to traditional HPLC, enabling a higher throughput of samples for the detection of multiple β-agonists, including clenbuterol metabolites. mdpi.comresearchgate.net
Table 1: Comparison of Conventional vs. High-Throughput Analysis
| Feature | Conventional Analysis | High-Throughput Analysis |
|---|---|---|
| Sample Throughput | Low to Moderate | High (e.g., >100 samples/day) |
| Automation Level | Manual or Semi-Automated | Fully Automated |
| Analysis Time | Longer (e.g., >10 min/sample) | Shorter (e.g., <5 min/sample) |
| Reagent Consumption | Higher per sample | Lower per sample |
| Role of Internal Standard | Correction for manual errors | Correction for system variability |
Novel Materials for Sample Preparation
Effective sample preparation is paramount for removing interfering substances and enriching the analyte of interest, thereby enhancing the sensitivity and reliability of the analysis. nih.gov A significant area of research is the development of novel materials with superior selectivity and efficiency for extracting compounds like Hydroxymethyl Clenbuterol from complex samples.
Emerging Materials:
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to the target analyte. nih.govrsc.org MIPs created for clenbuterol can selectively extract it and its metabolites from complex biological fluids, reducing matrix effects and improving detection limits. nih.govrsc.org The performance of these novel MIPs is validated using stable isotope-labeled standards.
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with a highly ordered structure. They can be used as sorbents in SPE for sample purification. nih.gov Their high surface area and tunable porosity make them effective for trapping small molecules from a sample matrix.
Advanced SPE Sorbents: Research continues to produce new SPE phases, such as mixed-mode cation exchangers, which are particularly effective for the extraction of β2-agonists. researchgate.net These materials offer improved cleanup for challenging matrices like animal tissues. researchgate.net The recovery and efficiency of these new sorbents are rigorously tested using internal standards like this compound.
Advances in Mass Spectrometry Techniques
Mass spectrometry (MS) is the cornerstone for the sensitive and specific detection of trace-level compounds. nih.gov Continuous advancements in MS technology are leading to lower detection limits, greater specificity, and more comprehensive structural information.
Technological Advancements:
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high-resolution and accurate mass data. researchgate.net This allows for the confident identification of metabolites and reduces the likelihood of false positives by distinguishing analytes from matrix interferences with very similar masses. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS): Techniques like UHPLC-MS/MS are standard for confirmatory analysis. lcms.czmdpi.com Future developments focus on improving the speed of MS/MS acquisition and the sensitivity of detection, allowing for the reliable quantification of analytes at pg/mL levels. chromatographyonline.com The use of deuterated standards like this compound is indispensable in these methods to compensate for ion suppression or enhancement effects from the sample matrix. lcms.cz
Enhanced Ionization Techniques: Novel ionization methods are being explored to improve the efficiency of ion generation for challenging compounds, leading to better sensitivity and more robust analytical methods.
Table 2: Key Parameters in Advanced Mass Spectrometry for Clenbuterol Analysis
| Parameter | Description | Relevance of this compound |
|---|---|---|
| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule. | Distinct m/z from the unlabeled analyte allows simultaneous monitoring. |
| Product Ions (m/z) | Fragments generated from the precursor ion for specific identification. | Fragmentation pattern confirms identity and is used for quantification. |
| Retention Time | The time it takes for the analyte to pass through the chromatography column. | Co-elution with the unlabeled analyte confirms peak identity. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Helps validate the sensitivity of new, advanced MS methods. chromatographyonline.com |
Integration of Multi-Omics Data in Metabolic Research
The study of how xenobiotics like clenbuterol affect biological systems is increasingly moving towards a systems biology approach, integrating data from various "omics" fields.
Multi-Omics Approaches:
Metabolomics: This field involves the comprehensive study of all small-molecule metabolites in a biological system. In research on clenbuterol's metabolic effects, metabolomics can identify changes in various metabolic pathways. researchgate.net Accurate quantification of key metabolites, including Hydroxymethyl Clenbuterol, is essential. Stable isotope-labeled standards are fundamental for achieving the quantitative accuracy required in these studies.
Proteomics and Transcriptomics: These disciplines analyze the entire set of proteins and RNA transcripts, respectively. Integrating these data with metabolomics can provide a more complete picture of the cellular response to a compound. For example, changes in the expression of metabolic enzymes (identified through proteomics) can be correlated with changes in metabolite concentrations (measured using metabolomics with standards like this compound).
Computational Pipelines: Software pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) are being developed to integrate multi-omics data to build predictive metabolic models. nih.govarxiv.org These models can help identify metabolic pathways affected by drugs and discover new biomarkers. The accuracy of the metabolomic data fed into these models is critical and relies on precise quantification using appropriate internal standards.
Development of Reference Materials and Certified Standards
The availability of high-quality reference materials is fundamental to ensuring the accuracy, comparability, and traceability of analytical measurements across different laboratories and over time.
Importance and Future Directions:
Certified Reference Materials (CRMs): CRMs are "gold standard" materials for which the property values (e.g., concentration) are certified with a known uncertainty. researchgate.net There is an ongoing need to develop CRMs for more metabolites and in a wider variety of matrices (e.g., different animal tissues, feed). A CRM for clenbuterol in mutton has been developed to support risk monitoring programs. researchgate.net
Stable Isotope-Labeled Standards: this compound is itself a reference material used for analytical purposes. lgcstandards.comvwr.com The future will see the synthesis and certification of a broader range of isotopically labeled metabolites to support comprehensive metabolic studies and ensure analytical accuracy.
Quality and Certification: The production of these standards under stringent quality management systems, such as ISO Guide 34 and ISO/IEC 17025, is crucial. cerilliant.com This ensures their reliability for use in regulated environments like clinical diagnostics, forensic toxicology, and food safety testing.
Q & A
Q. What is the primary role of Hydroxymethyl Clenbuterol-d6 in analytical method validation, and how is it methodologically integrated into experimental workflows?
this compound is a deuterated internal standard used to correct for matrix effects and instrument variability in liquid chromatography-mass spectrometry (LC-MS). Methodologically, it is spiked into samples at a known concentration before extraction to normalize recovery rates and account for ion suppression/enhancement. For example, in urine screening, its consistent detection (relative standard deviation ≤18% for clenbuterol-d6 analogs) ensures precision during data preprocessing steps like retention time alignment and peak intensity normalization .
Q. How should researchers optimize mass spectrometry parameters for this compound detection in complex matrices?
Key steps include:
- Collision Energy Optimization : Calibrate collision-induced dissociation (CID) energy to maximize signal-to-noise ratios for the deuterated compound while minimizing interference from endogenous metabolites.
- Isotopic Pattern Recognition : Use high-resolution MS to distinguish this compound from non-deuterated analogs (e.g., Δm/z = 6.040 Da for six deuterium atoms).
- Ion Source Tuning : Adjust ionization source settings (e.g., ESI voltage, desolvation temperature) to enhance ionization efficiency, particularly for low-abundance targets in biological samples .
Advanced Research Questions
Q. How can researchers resolve signal suppression of this compound in lipid-rich biological matrices (e.g., liver tissue)?
Methodological strategies include:
- Matrix-Matched Calibration : Prepare calibration curves using blank matrix extracts spiked with the internal standard to mimic sample conditions.
- Solid-Phase Extraction (SPE) : Use mixed-mode SPE cartridges (e.g., C18 with ion-exchange properties) to remove phospholipids and other interferents.
- Post-Column Infusion : Monitor ion suppression zones by co-infusing the internal standard post-column to identify retention time regions requiring cleanup optimization .
Q. What statistical approaches validate the use of this compound in quantitative recovery studies?
- ANOVA for Batch Precision : Compare intra- and inter-batch recovery rates (e.g., 85–115%) across multiple analysts or instruments to assess reproducibility.
- Relative Standard Deviation (RSD) Thresholds : Apply acceptance criteria (e.g., RSD ≤20% for low-concentration samples) as per FDA bioanalytical guidelines.
- Bland-Altman Analysis : Evaluate agreement between deuterated and non-deuterated analyte measurements to identify systematic biases .
Q. How to address discrepancies between expected and observed deuterium retention patterns in this compound during LC-MS analysis?
Potential causes and solutions:
- Deuterium Exchange : Verify solvent composition (e.g., avoid protic solvents like methanol, which promote H/D exchange) and storage conditions (e.g., −80°C to prevent degradation).
- Chromatographic Artifacts : Use hydrophilic interaction liquid chromatography (HILIC) instead of reversed-phase LC to improve retention stability for polar deuterated compounds.
- Synthesis Purity : Confirm isotopic purity (>98% deuterium incorporation) via nuclear magnetic resonance (NMR) or high-resolution MS .
Q. What frameworks (e.g., PICO, FINER) are applicable when designing hypothesis-driven studies involving this compound?
- PICO Framework :
- Population : Target analytes (e.g., clenbuterol residues in livestock).
- Intervention : Use of this compound as an internal standard.
- Comparison : Non-deuterated vs. deuterated recovery rates.
- Outcome : Improved accuracy (e.g., ≤15% bias) in residue quantification.
Data Analysis and Contradiction Resolution
Q. How should researchers analyze contradictory results when this compound fails to normalize matrix effects in certain samples?
- Source Investigation : Check for batch-to-batch variability in internal standard purity or degradation during storage.
- Multivariate Regression : Model matrix effect contributions (e.g., lipid content, pH) using partial least squares (PLS) regression to identify confounding factors.
- Alternative Internal Standards : Validate structurally similar deuterated analogs (e.g., Terbutaline-D9) as replacements in affected matrices .
Q. What steps ensure rigorous peer review of methodologies using this compound?
- Transparency in Data Preprocessing : Document all steps, including noise reduction thresholds and alignment algorithms (e.g., XCMS or MZmine).
- Cross-Validation : Compare results with orthogonal methods (e.g., immunoassays) to confirm accuracy.
- Open Data Practices : Share raw MS spectra and preprocessing scripts via repositories like MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
